5-(4-Chlorophenyl)isoxazole-3-carbohydrazide
Overview
Description
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.64 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, where it acts as an inhibitor. This inhibition can affect the hydrolysis of various substrates, leading to changes in biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways, leading to reduced cell proliferation and increased apoptosis. It also affects gene expression by binding to transcription factors, thereby altering the transcription of specific genes. These changes in cellular processes highlight the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, the compound can induce conformational changes in proteins, affecting their function. These molecular interactions are critical for understanding how this compound influences biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and modulating immune responses. At high doses, it can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific compartments. This localization is influenced by its interactions with cellular transporters and binding proteins, which determine its distribution and concentration within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-chlorophenyl)isoxazole . The final step involves the reaction of 5-(4-chlorophenyl)isoxazole with hydrazine hydrate to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxamide
- 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde
Uniqueness
5-(4-Chlorophenyl)isoxazole-3-carbohydrazide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its hydrazide functional group allows for unique interactions with biological targets, differentiating it from other similar compounds .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWUHGEVDKVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649330 | |
Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91587-71-2 | |
Record name | 5-(4-Chlorophenyl)-1,2-oxazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.